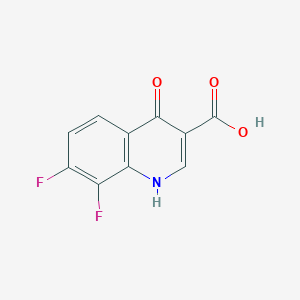

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWHDXXMYRPDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595681 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-17-4 |

Source

|

| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Introduction

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the 7 and 8 positions of the quinoline core profoundly influences the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs), often enhancing their antibacterial spectrum, potency, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the synthetic pathway to this crucial intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss critical process considerations.

The Strategic Importance of the 7,8-Difluoro Substitution Pattern

The bioisosteric replacement of hydrogen with fluorine has become a cornerstone of modern drug design. In the context of fluoroquinolones, the 7,8-difluoro substitution pattern is of particular interest. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the carboxylic acid and the basicity of the nitrogen atom in the quinoline ring, which can impact drug-target interactions and cellular penetration. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, potentially leading to improved bioavailability and a longer half-life of the resulting drug molecules.

Overall Synthetic Pathway

The synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is typically achieved through a multi-step process, commencing with the preparation of the appropriately substituted aniline precursor, followed by the construction of the quinoline core via the Gould-Jacobs reaction, and concluding with the hydrolysis of the resulting ester to the final carboxylic acid.

Caption: Overall synthetic route to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

Part 1: Synthesis of the Key Precursor: 2,3-Difluoroaniline

The journey to our target molecule begins with the synthesis of 2,3-difluoroaniline. A robust and scalable synthesis of this precursor is paramount for the overall efficiency of the synthetic campaign. While several routes exist, a common industrial approach involves a sequence of fluorination, reduction, and amination reactions starting from readily available materials like 2,3-dichloronitrobenzene.

Experimental Protocol: Synthesis of 2,3-Difluoroaniline

This protocol is based on a multi-step synthesis from 2,3-dichloronitrobenzene.

Step 1: Fluorination of 2,3-Dichloronitrobenzene

-

In a suitable four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2,3-dichloronitrobenzene and a strong polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add potassium fluoride (KF) as the fluorinating agent. The molar ratio of KF to 2,3-dichloronitrobenzene is crucial and should be optimized.

-

Heat the reaction mixture to 170-175°C and maintain this temperature for approximately 8 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the mixture to 50°C and filter. Wash the filter cake with toluene.

-

Combine the filtrate and washings, and recover the solvent by distillation.

-

Purify the resulting 3-chloro-2-fluoronitrobenzene by vacuum distillation.

Step 2: Reduction of 3-Chloro-2-fluoronitrobenzene

-

In a pressure reactor, dissolve the 3-chloro-2-fluoronitrobenzene obtained from the previous step in a suitable solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to an appropriate temperature and maintain it with stirring until the reduction is complete, as monitored by Thin Layer Chromatography (TLC) or GC.

-

After completion, cool the reactor, vent the hydrogen, and filter off the catalyst.

-

Evaporate the solvent to obtain 3-chloro-2-fluoroaniline.

Step 3: Schiemann Reaction to Introduce the Second Fluorine Atom

-

Diazotize the 3-chloro-2-fluoroaniline in the presence of a non-aqueous source of nitrous acid (e.g., sodium nitrite in a mixture of acetic and propionic acids) at low temperature (0-5°C).

-

The resulting diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source, such as fluoroboric acid (HBF4), to yield 2,3-difluorochlorobenzene.

Step 4: Amination of 2,3-Difluorochlorobenzene

-

In a high-pressure reactor, charge 2,3-difluorochlorobenzene, aqueous ammonia, and a copper-based catalyst (e.g., cuprous oxide).

-

Heat the mixture to 175-180°C under pressure (approximately 4.0 MPa) for about 10 hours.

-

After cooling, add a 50% sodium hydroxide solution and extract the product with an organic solvent like methyl tertiary-butyl ether (MTBE).

-

Separate the organic layer, recover the solvent, and purify the crude product by vacuum distillation to afford 2,3-difluoroaniline.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloronitrobenzene | [1] |

| Overall Yield | ~90% (for the final amination step) | [1] |

| Purity | >99.5% | [1] |

Part 2: Construction of the Quinolone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines.[2] This reaction proceeds in two distinct stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.

Mechanism of the Gould-Jacobs Reaction

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of the quinolone core.

The reaction is initiated by a nucleophilic attack of the amino group of 2,3-difluoroaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the enamine intermediate, diethyl (2,3-difluoroanilino)methylenemalonate. The subsequent and critical step is the thermal cyclization, which is a 6π-electrocyclization reaction that requires high temperatures, typically above 250°C, to overcome the activation energy barrier. This intramolecular reaction forms the quinoline ring system.

Experimental Protocol: Synthesis of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

Step 1: Condensation of 2,3-Difluoroaniline with DEEM

-

In a round-bottom flask, combine 2,3-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure. The resulting diethyl (2,3-difluoroanilino)methylenemalonate can often be used in the next step without further purification.

Modern Alternative: Microwave-Assisted Condensation

Microwave irradiation has been shown to significantly accelerate this step, often reducing reaction times to minutes with comparable or improved yields.[3]

-

In a microwave-safe vial, combine 2,3-difluoroaniline and DEEM.

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-170°C) for a short duration (e.g., 5-15 minutes).

-

After cooling, the product can be isolated, often by crystallization.

Step 2: Thermal Cyclization

-

In a flask equipped with a high-temperature condenser, add the diethyl (2,3-difluoroanilino)methylenemalonate intermediate to a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heat the mixture to a high temperature, typically in the range of 250-300°C, and maintain for 15-60 minutes. The optimal temperature and time will need to be determined empirically.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the cold solvent.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane or heptane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

| Parameter | Value | Reference |

| Condensation Temperature | 100-130°C (conventional) or 150-170°C (microwave) | [3][4] |

| Cyclization Temperature | 250-300°C | [3] |

| Cyclization Solvent | Dowtherm A or other high-boiling inert solvent | [5] |

Part 3: Final Hydrolysis to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

Method A: Basic Hydrolysis

-

Suspend the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

The product, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Method B: Acidic Hydrolysis

-

In a suitable flask, dissolve the ethyl ester in a mixture of acetic acid and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

The product will precipitate and can be collected by filtration, washed with water, and dried.[6]

| Parameter | Value | Reference |

| Hydrolysis Conditions | Basic (e.g., NaOH(aq), reflux) or Acidic (e.g., H2SO4/AcOH/H2O, reflux) | [6][7] |

| Typical Yield | High (often >90%) | [7] |

Safety Considerations

-

Fluorinating Agents: Potassium fluoride is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

-

High Temperatures: The thermal cyclization step involves very high temperatures and should be conducted in a well-ventilated fume hood with appropriate shielding. High-boiling solvents like Dowtherm A can cause severe burns.

-

Strong Acids and Bases: The hydrolysis step involves the use of strong acids and bases, which are corrosive. Appropriate PPE should be worn.

-

Hydrogenation: The reduction step using hydrogen gas should be performed in a properly rated pressure reactor by trained personnel due to the flammability and explosion risk of hydrogen.

Conclusion

The synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a well-established, albeit challenging, process that relies on the robust Gould-Jacobs reaction. Careful control of reaction conditions, particularly during the high-temperature cyclization step, is crucial for achieving good yields and high purity. Modern techniques such as microwave-assisted synthesis can offer significant advantages in terms of reaction times and efficiency. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important fluoroquinolone intermediate. As with any chemical synthesis, optimization of each step for the specific scale and equipment is recommended to ensure a safe and efficient process.

References

- Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(Suppl. 3), 17-24.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

- CN101245020B. (2010). Process for synthesizing 2,3-difluoroaniline.

- WO2019206798A1. (2019). Process for the hydrolysis of quinolone carboxylic esters.

- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Kappe, C. O. (2000).

- Al-Omair, M. A. (2010). A new and efficient one-pot synthesis of polysubstituted quinolines. Molecules, 15(4), 2357-2366.

- RSC. (n.d.). Gould-Jacobs reaction. The Merck Index Online.

- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). Molecules, 26(15), 4475.

- Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PrepChem.

- Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids. (2010). Rev. Chim. (Bucharest), 61(12), 1164-1168.

- Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PrepChem.

- A process for preparing 3,4-difluoroaniline. (1991). WO 1991017138 A1.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). US4822801A.

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3432-3450.

- 4,7-dichloroquinoline. (1955). Organic Syntheses, Coll. Vol. 3, p.272.

- Malonates in Cyclocondensation Reactions. (2000). Molecules, 5(1), 1-13.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2013). International Journal of Drug Development and Research, 5(4), 232-241.

- Synthesis of Three Fluoroquinolone Compounds. (2014). Asian Journal of Chemistry, 26(24), 8586-8588.

- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 552-557.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). ChemicalBook.

- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. ablelab.eu [ablelab.eu]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Introduction

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary medicinal chemistry. As a member of the quinolone class of molecules, its scaffold is central to the development of numerous therapeutic agents, most notably the potent fluoroquinolone antibiotics. The strategic placement of two fluorine atoms at the 7- and 8-positions of the quinoline core significantly modulates the electronic and steric properties of the molecule, influencing its biological activity, metabolic stability, and pharmacokinetic profile.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the core , offering insights into the causality behind its characteristics and providing foundational knowledge for its application in research and development. We will delve into its structural identity, solubility, acidity, lipophilicity, and spectroscopic signature, grounding the discussion in established chemical principles and authoritative data.

Molecular Identity and Structure

The precise identity of a chemical entity is the bedrock of all subsequent analysis. The structural features of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid—a planar aromatic system, a carboxylic acid, a hydroxyl group, and two carbon-fluorine bonds—dictate its physical behavior and chemical reactivity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | [1] |

| CAS Number | 228728-17-4 | [1][2] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [1][3] |

| Molecular Weight | 225.15 g/mol | [1][3] |

| Exact Mass | 225.02374935 Da | [1] |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F | [1] |

| InChIKey | NGWHDXXMYRPDOB-UHFFFAOYSA-N | [1] |

A crucial aspect of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (quinolin-4(1H)-one). This equilibrium is fundamental to its chemical behavior and interactions in biological systems.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Core Physicochemical Characteristics

The physicochemical properties of a drug candidate or intermediate are paramount, as they govern absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for rational drug design.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Experimental) | Discussion |

| Physical State | Solid, likely a crystalline powder. | Typical for highly conjugated, polar organic molecules. |

| Boiling Point | 393.1°C at 760 mmHg (Predicted) | [1] |

| pKa | 0.52 ± 0.30 (Predicted) | [2] |

| LogP | 1.91680 (Predicted) | [1] |

Solubility

-

Aqueous Solubility: The presence of both a carboxylic acid and a hydroxyl group suggests some capacity for hydrogen bonding with water. However, the rigid, aromatic, and fluorinated core is hydrophobic. Consequently, the compound is expected to have low solubility in neutral aqueous solutions . Its solubility is pH-dependent; it will be significantly more soluble in basic solutions (pH > pKa of the carboxylic acid) where it can form a carboxylate salt.

-

Organic Solvents: It is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the intermolecular hydrogen bonds present in the solid state.

Acidity (pKa)

The acidity of this molecule is a composite of its ionizable groups. The predicted pKa of 0.52 is exceptionally acidic and likely refers to the first protonation of the quinoline nitrogen under strongly acidic conditions.[2] In the context of drug development, two other pKa values are more relevant:

-

Carboxylic Acid (-COOH): Carboxylic acids typically have pKa values in the range of 4-5.[4] The electron-withdrawing effects of the quinolone ring and the two fluorine atoms would further stabilize the carboxylate anion, making this group more acidic than a typical aliphatic carboxylic acid.

-

Phenolic Hydroxyl (-OH)/Enol: The 4-hydroxyl group is enolic and its acidity is influenced by the aromatic system. Its pKa is expected to be in the range of 7-9.

The interplay of these acidic and basic centers means the molecule will exist as different ionic species depending on the pH of the environment, a critical factor for its interaction with biological targets and membranes.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipidic versus an aqueous environment. The predicted LogP value of approximately 1.9 indicates that the molecule is moderately lipophilic .[1] This property is a delicate balance: sufficient lipophilicity is required for passive diffusion across biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolism. The two fluorine substituents generally increase lipophilicity, a common strategy in drug design to enhance membrane permeability.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected in the region of 3300-2500 cm⁻¹.[5][6] This broadness is due to strong intermolecular hydrogen bonding (dimerization) between carboxylic acid groups.

-

C-H Stretch (Aromatic): Weaker absorptions are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds of the aromatic ring.[5]

-

C=O Stretch (Carbonyl): An intense, sharp band is expected between 1760-1690 cm⁻¹.[6] The presence of the keto-enol tautomerism and conjugation with the aromatic system will likely place this peak in the lower end of the range, around 1720-1690 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-O Stretch: An absorption in the 1320-1210 cm⁻¹ range is indicative of the C-O bond in the carboxylic acid.[7]

-

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are typically found in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm.[8] This signal would disappear upon the addition of D₂O due to proton exchange.

-

-OH/NH Proton: The proton on the nitrogen (in the keto form) or oxygen (in the enol form) would also be a broad, exchangeable singlet, with its chemical shift being highly dependent on solvent and concentration.

-

Aromatic Protons: The protons on the quinoline ring would appear in the aromatic region (7.0-9.0 ppm). The proton at the C2 position is typically the most deshielded. Complex splitting patterns (doublets, triplets, or doublets of doublets) would arise from coupling between adjacent protons and potentially through-space coupling to the fluorine atoms.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the 160-180 ppm range.[8]

-

Keto Carbon (C4): The C4 carbon (C=O in the keto form) would also be significantly deshielded, appearing in a similar region to the carboxylic acid.

-

Aromatic Carbons: The remaining aromatic carbons would appear between 110-150 ppm. The carbons directly bonded to fluorine (C7 and C8) would show large one-bond coupling constants (¹JCF) and appear as doublets in a proton-decoupled ¹³C spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of 225.0237.[1]

-

Fragmentation Pattern: In tandem MS (MS/MS), characteristic fragmentation patterns would be observed. Common neutral losses would include the loss of water (-18 Da), carbon monoxide (-28 Da), and the carboxylic acid group (-45 Da for -COOH).[9] These predictable fragmentation pathways are crucial for structural confirmation.

Synthesis and Application in Drug Discovery

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is well-established, often employing methods like the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline (in this case, 2,3-difluoroaniline) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring system.[10]

Caption: Generalized workflow for the synthesis of the title compound.

In drug development, this molecule is a privileged scaffold. The carboxylic acid at the 3-position and the keto group at the 4-position are known to be essential for the antibacterial activity of fluoroquinolones, as they are involved in binding to the bacterial DNA gyrase enzyme. The fluorine atoms at C7 and C8 are critical for enhancing enzyme inhibition and improving cell penetration.[11] While the carboxylic acid is vital for activity, it can also lead to poor metabolic stability or membrane permeability. This has driven extensive research into developing bioisosteres—functional groups with similar steric and electronic properties that can replace the carboxylic acid to overcome these liabilities.[12][13]

Representative Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for determining the acid dissociation constants (pKa) of the title compound.

Objective: To determine the pKa values of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid in a co-solvent system.

Rationale: Due to low aqueous solubility, a co-solvent (e.g., methanol/water) is used. Titration with a strong base (NaOH) allows for the monitoring of pH changes as the acidic protons are neutralized. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).

Materials:

-

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (accurately weighed, ~5-10 mg)

-

Standardized 0.01 M NaOH solution

-

Standardized 0.01 M HCl solution

-

Methanol (HPLC grade)

-

Deionized water, boiled to remove CO₂

-

Calibrated pH meter with a combination electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Preparation of Sample Solution:

-

Accurately weigh the compound and dissolve it in a known volume of methanol (e.g., 20 mL).

-

Add an equal volume of deionized water to create a 50:50 methanol/water solution. If the compound precipitates, a higher ratio of methanol may be required.

-

Add a stir bar and place the beaker on a stir plate.

-

-

System Calibration:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10) before starting the titration.

-

-

Titration:

-

Immerse the pH electrode in the sample solution.

-

If necessary, add a known excess of standardized HCl to fully protonate all functional groups and start the titration from a low pH.

-

Begin titrating with the standardized 0.01 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points until the pH reaches ~11-12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence points from the inflection points of the curve (often found by taking the first or second derivative of the plot).

-

The pKa value for each acidic group corresponds to the pH at the half-equivalence point (the midpoint between the start of the titration for that group and its equivalence point).

-

Specialized software can be used to refine the pKa values by fitting the data to the Henderson-Hasselbalch equation.

-

Trustworthiness Check: The protocol is self-validating. The sharpness of the inflection points on the titration curve provides a direct measure of the quality of the data. A back-titration with standardized HCl can be performed to ensure reproducibility and accuracy.

Conclusion

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a molecule of significant interest, defined by the interplay of its aromatic core, key functional groups, and fluorine substituents. Its moderate lipophilicity, distinct acidity, and characteristic spectroscopic signature make it a versatile and tunable platform for medicinal chemistry. This guide has synthesized available data and established chemical principles to provide a robust physicochemical profile. A thorough understanding of these properties is not merely academic; it is the essential foundation upon which researchers and drug developers can build, enabling the rational design of next-generation therapeutics.

References

- Current time information in Brisbane, AU. Google. Retrieved January 18, 2026.

-

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem. Retrieved January 18, 2026, from [Link]

-

Cas no 228728-81-2 (Ethyl-7,8-difluoro-4-hydroxy-quinoline-3-carboxylate). Kuujia. Retrieved January 18, 2026, from [Link]

-

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. PubChemLite. Retrieved January 18, 2026, from [Link]

-

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3. PubChem. Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

-

Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

-

Al-Ostath, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. PubChem. Retrieved January 18, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Retrieved January 18, 2026, from [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. Retrieved January 18, 2026, from [Link]

-

Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

8-Hydroxyquinoline. NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved January 18, 2026, from [Link]

-

8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Retrieved January 18, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. PubChemLite. Retrieved January 18, 2026, from [Link]

-

pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

4-hydroxyquinoline-3-carboxylic acid. Stenutz. Retrieved January 18, 2026, from [Link]

-

7,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid. BIOFOUNT. Retrieved January 18, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 228728-17-4 [amp.chemicalbook.com]

- 3. 228728-17-4|7,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid|7,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid|-范德生物科技公司 [bio-fount.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No: 228728-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a fluorinated quinolone derivative of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol via the Gould-Jacobs reaction, and discusses its potential applications, particularly in the development of novel antibacterial agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the synthesis and potential utility of this compound.

Introduction

Quinolone carboxylic acids represent a cornerstone in the development of antibacterial agents, with fluoroquinolones being a particularly successful class. The introduction of fluorine atoms into the quinolone scaffold has been shown to significantly enhance antibacterial potency and broaden the spectrum of activity. 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a member of this important class of compounds, featuring a difluoro substitution pattern on the benzene ring of the quinoline core. This unique substitution is anticipated to modulate the compound's electronic and lipophilic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles. Understanding the synthesis and properties of this molecule is crucial for exploring its therapeutic potential.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 228728-17-4 | N/A |

| Molecular Formula | C₁₀H₅F₂NO₃ | N/A |

| Molecular Weight | 225.15 g/mol | N/A |

| IUPAC Name | 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |

Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

The synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is most effectively achieved through the Gould-Jacobs reaction. This classic method for quinoline synthesis involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis.

Underlying Principles of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the construction of the 4-hydroxyquinoline scaffold.[1] The reaction proceeds in three key steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the aniline (in this case, 2,3-difluoroaniline) on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form an intermediate, diethyl 2-((2,3-difluoroanilino)methylene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step involves the attack of the aniline ring onto one of the ester carbonyl groups, leading to the formation of the quinoline ring system. This is typically the rate-limiting step and requires significant thermal energy.

-

Hydrolysis: The resulting ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established Gould-Jacobs reaction procedures.[2][3][4]

Step 1: Synthesis of Diethyl 2-((2,3-difluoroanilino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

-

In a flask suitable for high-temperature reactions, dissolve the crude diethyl 2-((2,3-difluoroanilino)methylene)malonate from the previous step in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the solution to 250-260°C with vigorous stirring for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash with hexane, and dry.

Step 3: Hydrolysis to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The final product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Potential Applications in Drug Discovery

The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore in antibacterial drug discovery.[5] The presence of two fluorine atoms at the 7 and 8 positions of the quinoline ring in 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is of particular interest for several reasons:

-

Enhanced Antibacterial Potency: Fluorine substitution, particularly at the C-6 and C-8 positions, has been shown to enhance the activity of quinolones against a broad spectrum of bacteria.[6][7] The difluoro substitution in the target molecule may lead to improved inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and the basicity of the quinoline nitrogen, which can affect the compound's solubility, cell permeability, and target binding affinity.

-

Overcoming Resistance: Novel substitution patterns on the quinolone core are a key strategy for overcoming existing mechanisms of bacterial resistance to current fluoroquinolone antibiotics.

Proposed Experimental Workflow for Biological Evaluation

Characterization Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~15.0 (s, 1H, COOH), ~11.8 (s, 1H, OH), ~8.5 (s, 1H, H-2), ~7.8 (t, J = 8.0 Hz, 1H, H-6), ~7.4 (t, J = 8.0 Hz, 1H, H-5).

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~175.0 (C=O, acid), ~168.0 (C-4), ~150.0 (C-8a, d, J=240 Hz), ~145.0 (C-7, d, J=245 Hz), ~140.0 (C-2), ~125.0 (C-4a), ~120.0 (C-6), ~115.0 (C-5), ~110.0 (C-8), ~105.0 (C-3).

Note: The predicted chemical shifts and coupling constants are estimations and should be confirmed by experimental data.

Conclusion

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a promising scaffold for the development of new therapeutic agents, particularly in the realm of antibacterial drug discovery. Its synthesis, achievable through the well-established Gould-Jacobs reaction, provides a viable route for obtaining this compound for further investigation. The unique difluoro substitution pattern warrants a thorough biological evaluation to uncover its potential as a potent and effective antibacterial agent. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Introduction

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, a group renowned for its significant antibacterial activity.[1] The precise arrangement of its atoms—the core quinoline scaffold, the acidic carboxyl group, the hydroxyl moiety, and the strategically placed fluorine atoms—is paramount to its function and safety. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this molecule. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies and the causal reasoning behind their application. We will move beyond a simple checklist of techniques to a narrative that explains why specific methods are chosen and how the resulting data interlink to provide an unambiguous structural assignment.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the fine details of atomic connectivity, the initial step is to confirm the molecular formula and assess the purity of the sample. This foundational data prevents misinterpretation of more complex spectroscopic information.

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition. The expected monoisotopic mass of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₅F₂NO₃) is 225.0237 u.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Given the acidic nature of the carboxylic acid, negative ion mode (ESI-) is often preferred, which would detect the [M-H]⁻ ion. Positive ion mode (ESI+) can also be used, which would show the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Data Analysis: Compare the experimentally measured accurate mass of the molecular ion peak with the theoretically calculated mass. A mass accuracy of less than 5 ppm is considered definitive confirmation of the elemental composition.

Trustworthiness Check: The presence of a single, dominant peak at the expected m/z with the correct isotopic pattern for C₁₀H₅F₂NO₃ provides high confidence in the molecular formula and indicates a high degree of sample purity.

Elemental Analysis

Combustion analysis provides an orthogonal confirmation of the elemental composition by determining the percentage of Carbon, Hydrogen, and Nitrogen.

Expected Elemental Composition for C₁₀H₅F₂NO₃:

-

Carbon: 53.35%

-

Hydrogen: 2.24%

-

Nitrogen: 6.22%

Any significant deviation from these values would suggest the presence of impurities or an incorrect structural assignment.

Unraveling the Core Structure: A Multi-Spectroscopic Approach

With the molecular formula confirmed, the next phase is to piece together the atomic connectivity using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the O-H, C=O, and C-F bonds.[2][3]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands for the functional groups.

Table 1: Expected IR Absorption Bands for 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[3][4] |

| ~3100 | Medium | O-H stretch (Phenolic) | The hydroxyl group at C4 is enolic and will also contribute to the O-H stretching region. |

| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) | Characteristic absorption for a carboxylic acid carbonyl group. |

| ~1620 | Strong | C=O stretch (Quinoline Ketone) | The ketone at C4 will have a distinct carbonyl stretch. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Rings) | Typical for the quinoline ring system. |

| ~1300-1100 | Strong | C-F stretch | The presence of two fluorine atoms will result in strong absorptions in this region. |

Causality in Interpretation: The presence of a very broad O-H stretch is a strong indicator of a carboxylic acid.[4] The two distinct C=O stretches are crucial for confirming the 4-oxo-quinoline-3-carboxylic acid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H and C Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (O-H and N-H).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To identify the number and chemical environment of carbons.

-

¹⁹F NMR: To directly observe the fluorine atoms.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Diagram 1: NMR Elucidation Workflow

Caption: Workflow for structure elucidation using NMR spectroscopy.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~15.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often broad.[5] |

| ~12.0 | br s | 1H | 4-OH | The enolic proton is also significantly deshielded. |

| ~8.8 | s | 1H | H-2 | This proton is adjacent to the nitrogen and the C-3 carbon, leading to significant deshielding. |

| ~7.8 | t | 1H | H-6 | Coupled to H-5 and F-7. |

| ~7.5 | dd | 1H | H-5 | Coupled to H-6 and F-7. |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | C-4 | Ketone carbonyl carbon. |

| ~168 | COOH | Carboxylic acid carbonyl carbon. |

| ~150 (d) | C-8 | Carbon directly bonded to fluorine, shows a large C-F coupling. |

| ~148 (d) | C-7 | Carbon directly bonded to fluorine, shows a large C-F coupling. |

| ~145 | C-2 | Deshielded carbon adjacent to nitrogen. |

| ~138 | C-8a | Quaternary carbon at the ring junction. |

| ~125 (d) | C-5 | Carbon coupled to the fluorine at C-7. |

| ~120 (dd) | C-6 | Carbon coupled to both fluorine atoms. |

| ~115 | C-4a | Quaternary carbon at the ring junction. |

| ~110 | C-3 | Carbon bearing the carboxylic acid. |

Expected ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at C-7 and C-8. These signals would likely appear as complex multiplets due to coupling with each other and with the aromatic protons.

Connecting the Pieces with 2D NMR:

-

COSY: Would confirm the coupling between H-5 and H-6.

-

HSQC: Would unambiguously link the proton signals for H-2, H-5, and H-6 to their corresponding carbon signals.

-

HMBC: This is the key experiment for confirming the overall scaffold. For example, the H-2 proton should show correlations to C-3, C-4, and C-8a. The H-5 proton should show correlations to C-4, C-7, and C-8a. These long-range correlations allow for the definitive placement of all substituents on the quinoline ring.

Mass Spectrometry: Fragmentation Analysis for Structural Confirmation

In addition to providing the molecular formula, mass spectrometry with fragmentation (MS/MS) can offer valuable structural information. The fragmentation pattern of quinolones is often characterized by losses of small neutral molecules from the parent ion.[6]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer is typically used.

-

Experiment: The [M+H]⁺ or [M-H]⁻ ion is isolated and then subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting fragment ions are analyzed to deduce the fragmentation pathways.

Expected Fragmentation Pathways for [M+H]⁺:

-

Loss of H₂O: From the carboxylic acid and/or the 4-hydroxyl group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.[7][8]

-

Loss of CO: From the quinoline ketone.

-

Sequential Losses: Combinations of the above, such as the loss of H₂O followed by the loss of CO.

Diagram 2: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Definitive 3D Structure: X-ray Crystallography

While spectroscopic methods provide the connectivity of atoms, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Significance: X-ray crystallography would provide the ultimate confirmation of the structure elucidated by spectroscopic methods. It can also reveal details about hydrogen bonding networks and crystal packing, which are important for understanding the solid-state properties of the compound.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. Foundational analysis with HRMS and elemental analysis confirms the molecular formula. A combination of IR and comprehensive 1D and 2D NMR spectroscopy allows for the unambiguous determination of the molecular structure and the precise placement of the fluorine substituents. Fragmentation analysis by tandem mass spectrometry provides further corroboration of the core structure. Finally, single-crystal X-ray crystallography can offer the definitive proof of the three-dimensional arrangement of the atoms. This multi-faceted approach ensures the highest level of scientific rigor and confidence in the final structural assignment, which is critical for any further development and application of this compound.

References

- Vertex AI Search. (2026). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed.

- Vertex AI Search. (2026). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.

- Vertex AI Search. (2026). Synthesis and spectral characterization of fluoroquinolone-ofloxacin.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Table of Characteristic IR Absorptions.

- Vertex AI Search. (2026). Infrared spectra and the structure of drugs of the fluoroquinolone group.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.

- Vertex AI Search. (2026). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Structural Characterization of the Millennial Antibacterial (Fluoro)

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Vertex AI Search. (2026). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.

- Vertex AI Search. (2026). Fluoroquinolones. LiverTox - NCBI Bookshelf - NIH.

- Vertex AI Search. (2026). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem.

- Vertex AI Search. (2026). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Vertex AI Search. (2026). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Vertex AI Search. (2026). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Vertex AI Search. (2026). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinolone derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthetic protocol based on the Gould-Jacobs reaction, and an exploration of its potential therapeutic applications. The core quinolone scaffold is a well-established pharmacophore, particularly in the realm of antibacterial agents that target DNA gyrase. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics.

Compound Nomenclature and Identification

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name, common synonyms, and key registry numbers for the compound of interest.

-

IUPAC Name: 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid. This systematic name reflects the tautomeric equilibrium where the keto form is often favored.

-

Synonyms: 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is the most common synonym and will be used throughout this guide for clarity. Other synonyms include 3-Quinolinecarboxylic acid, 7,8-difluoro-4-hydroxy-.

-

CAS Number: 228728-17-4[1].

-

Molecular Formula: C₁₀H₅F₂NO₃[1].

-

Molecular Weight: 225.15 g/mol [1].

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 225.15 g/mol | ChemicalBook[1] |

| Boiling Point | 393.1±42.0 °C (Predicted) | ChemicalBook[1] |

| Molecular Formula | C₁₀H₅F₂NO₃ | ChemicalBook[1] |

Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved through the Gould-Jacobs reaction . This versatile and widely employed method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization[2][3].

Reaction Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process that reliably yields the quinolone scaffold. The key steps are:

-

Condensation: A nucleophilic attack by the amino group of an aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM)[3]. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system[3][4].

-

Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide[2].

-

Acidification: The reaction mixture is then acidified to precipitate the final carboxylic acid product.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, adapted from established Gould-Jacobs reaction protocols[3][5].

Step 1: Condensation of 2,3-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine 2,3-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl ((2,3-difluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization

-

Add the intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a suitable reaction vessel.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes to induce cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the cyclized product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

-

Collect the precipitate by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

Step 3: Saponification and Acidification

-

Suspend the dried ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the final product, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the white precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

Potential Therapeutic Applications and Mechanism of Action

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its potent antibacterial activity[6].

Antibacterial Activity: Inhibition of DNA Gyrase

The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV[5][7]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to a cessation of DNA replication and ultimately bacterial cell death[4][7].

While specific biological data for 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is not extensively published, its structural similarity to known fluoroquinolone antibiotics strongly suggests that it will exhibit antibacterial activity through the inhibition of DNA gyrase. The fluorine atoms at positions 7 and 8 are common features in potent fluoroquinolones, often enhancing their spectrum of activity and cell penetration.

Anticancer Potential

In addition to their antibacterial properties, various quinoline derivatives have been investigated for their potential as anticancer agents[6]. The mechanisms underlying their anticancer effects are diverse and can include the inhibition of kinases, induction of apoptosis, and interference with cell signaling pathways. For instance, some 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range[8]. While the anticancer potential of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid has not been specifically reported, its core structure suggests that it could serve as a valuable scaffold for the design of novel anticancer agents.

Kinase Inhibition

The quinoline scaffold is also present in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of specific kinase inhibitors is a major focus of modern drug discovery. While there is no direct evidence of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid as a kinase inhibitor, related quinazoline-based carboxylic acids have been identified as potent inhibitors of kinases such as Aurora A kinase[9]. This suggests a potential avenue for future investigation for the title compound and its derivatives.

Logical Relationship of Therapeutic Potential

Sources

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

The Advent and Evolution of Difluoroquinolone Carboxylic Acids: A Technical Guide

This in-depth technical guide explores the discovery and storied history of difluoroquinolone carboxylic acids, a pivotal class of synthetic antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, seminal discoveries, and evolutionary trajectory of these compounds, from their serendipitous beginnings to their status as broad-spectrum therapeutic mainstays. We will examine the critical chemical innovations, structure-activity relationships, and the mechanistic intricacies that have defined this enduring class of antibiotics.

The Genesis: From Antimalarial Byproduct to a New Antibacterial Class

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of chloroquine when they isolated a novel compound: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This unexpected discovery was found to possess modest antibacterial activity, leading to the synthesis of the first clinically used quinolone, nalidixic acid.[1]

While a significant breakthrough, nalidixic acid's clinical utility was constrained by its narrow spectrum of activity, primarily against Gram-negative bacteria, and its poor pharmacokinetic profile.[2] This initial discovery, however, laid the foundational chemical scaffold for a new era of antibacterial drug development.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The transformative leap in the development of quinolone antibiotics came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring. This single substitution dramatically enhanced the antibacterial potency and broadened the spectrum of activity. The first of this new generation, norfloxacin, was synthesized in 1978 and demonstrated significantly improved activity against a range of Gram-negative and some Gram-positive bacteria.

Norfloxacin: The First Difluoroquinolone

The synthesis of norfloxacin marked a pivotal moment, demonstrating the profound impact of fluorination on the quinolone core. The addition of the fluorine atom, coupled with a piperazine moiety at the C-7 position, was crucial for its enhanced antibacterial spectrum and pharmacokinetic properties.[3]

Ciprofloxacin: A Leap in Potency

Building on the success of norfloxacin, scientists at Bayer Pharmaceuticals introduced a cyclopropyl group at the N-1 position, leading to the synthesis of ciprofloxacin in 1983. This modification resulted in a further and substantial increase in antibacterial potency, particularly against Pseudomonas aeruginosa.[2][4] Ciprofloxacin rapidly became a blockbuster drug, solidifying the clinical importance of the fluoroquinolone class.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relief of torsional stress.

-

Topoisomerase IV: The primary target in many Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This ternary complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.[5]

Caption: A simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.

Synthesis of Norfloxacin

A common synthetic route to norfloxacin involves the reaction of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine.

Protocol:

-

Reaction Setup: 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine are reacted in a suitable solvent, such as pyridine or dimethyl sulfoxide (DMSO), often with a Lewis acid catalyst.

-

Heating: The reaction mixture is heated to promote the nucleophilic aromatic substitution of the chlorine atom at the C-7 position with the piperazine.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated, filtered, washed, and dried to yield norfloxacin.

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin follows a similar strategy, starting from 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Protocol:

-

Reaction Setup: Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is dissolved in a solvent like DMSO.

-

Addition of Piperazine: An excess of piperazine is added to the solution.

-

Heating: The mixture is heated to facilitate the substitution reaction.

-

pH Adjustment and Precipitation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to 7 with an acid (e.g., HCl), causing ciprofloxacin to precipitate.

-

Isolation and Purification: The precipitated solid is filtered, washed with water and acetone, and then dried to obtain the final product. [6]

Synthesis of Moxifloxacin

The synthesis of later-generation fluoroquinolones like moxifloxacin involves more complex side chains at the C-7 position.

Protocol:

-

Condensation: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is condensed with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a solvent such as dimethyl sulfoxide.

-

Heating: The reaction is stirred at an elevated temperature (e.g., 65-70 °C) for several hours.

-

Precipitation and Isolation: After cooling, water is added to precipitate the moxifloxacin. The solid product is then collected by filtration, washed, and dried. [6]

Antibacterial Activity: A Comparative Overview

The evolution of difluoroquinolone carboxylic acids is best illustrated by comparing their in vitro activity against key bacterial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, with lower values indicating greater activity.

| Antibiotic | Generation | MIC90 (µg/mL) vs. E. coli | MIC90 (µg/mL) vs. S. aureus | MIC90 (µg/mL) vs. P. aeruginosa |

| Nalidixic Acid | First | >32 | >128 | >128 |

| Norfloxacin | Second | 0.25 | 4 | 8 |

| Ciprofloxacin | Second | 0.06 | 1 | 1 |

| Sparfloxacin | Third | 0.12 | 0.25 | 8 |

| Moxifloxacin | Fourth | 0.12 | 0.12 | 8 |

Note: MIC90 values can vary depending on the specific strains and testing methodologies used. The data presented here are representative values for comparative purposes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The determination of the antibacterial activity of difluoroquinolones is typically performed using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

The Future of Difluoroquinolones

Despite their success, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance, a significant challenge in infectious disease management. Current research focuses on developing novel quinolone derivatives that can overcome existing resistance mechanisms, exhibit improved safety profiles, and possess activity against a broader range of pathogens, including multidrug-resistant strains. The enduring legacy of the difluoroquinolone carboxylic acids serves as a powerful testament to the impact of strategic medicinal chemistry in the fight against infectious diseases.

References

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link].

-

Eureka | Patsnap. Process for the synthesis of moxifloxacin hydrochloride. Available at: [Link].

-

RSC Publishing. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. Available at: [Link].

-

Wikipedia. Broth microdilution. Available at: [Link].

-

ResearchGate. Schematic illustration of broth microdilution method used for the... Available at: [Link].

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link].

-